LTX-109 Demonstrates >64-Fold Lower Adaptive Resistance Development Versus Mupirocin in Serial Passage Assays
In direct head-to-head serial passage experiments conducted over 60 cycles, LTX-109 exhibited minimal MIC variation (<4-fold change from baseline MIC of 4–8 mg/L), whereas mupirocin-susceptible strains showed dramatic MIC increases from 0.25 mg/L to 16–512 mg/L, representing a 64- to 2048-fold increase in resistance [1]. Spontaneous resistance assays further demonstrated no detectable resistance development at 4–8× MIC for LTX-109, with an inoculum effect observed only at 2× MIC [1].
| Evidence Dimension | Adaptive resistance development (MIC change over 60 serial passages) |
|---|---|
| Target Compound Data | LTX-109 MIC variation <4-fold from baseline (4–8 mg/L) |
| Comparator Or Baseline | Mupirocin MIC increased from 0.25 mg/L to 16–512 mg/L (64- to 2048-fold increase) |
| Quantified Difference | LTX-109 shows >64-fold lower resistance development magnitude |
| Conditions | Serial passage in genomically diverse MRSA (n=3) and MSSA (n=4) clinical isolates over 60 cycles |
Why This Matters
Procurement of LTX-109 versus mupirocin is justified by the >64-fold lower propensity for adaptive resistance development, a critical selection criterion for laboratories studying persistent S. aureus decolonization protocols where mupirocin resistance prevalence is increasing globally.
- [1] Singh B, Winkler MA, Kabir W, Ericson JU, Sundsfjord A. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109. Antibiotics. 2025;14(5):492. View Source
